Velpatasvir
Overview
Description
Velpatasvir is an NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C infection of all six major genotypes . It is a Direct-Acting Antiviral (DAA) medication that plays a key role in Hepatitis C Virus replication, assembly, and modulation of host immune responses .
Chemical Reactions Analysis
A stability indicating HPLC-UV method was developed for the analysis of process impurities and degradation products in Sofosbuvir and Velpatasvir pharmaceutical formulations . The effect of alkaline, acidic, oxidative, and thermal stress conditions on Sofosbuvir and Velpatasvir substances and dosage forms was studied .Scientific Research Applications
Pharmacokinetics and Human Studies
- Velpatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, has demonstrated potent antiviral activity against all HCV genotypes and favorable pharmacokinetic properties in preclinical and human studies (Mogalian et al., 2017).
Efficacy in Combination Therapies
- In combination with sofosbuvir, velpatasvir has shown high efficacy in treating HCV genotypes 1 to 6 in treatment-naive, noncirrhotic patients, with high sustained virologic response rates and no serious adverse events (Everson et al., 2015).
- The combination of sofosbuvir and velpatasvir, with or without ribavirin, has been effective in treating chronic HCV infection, with particularly high success rates in various HCV genotypes and even in patients with cirrhosis (Ahmed et al., 2017).
Resistance and Efficacy Challenges
- Velpatasvir has shown varying resistance profiles across different HCV genotypes, with certain genotypes exhibiting specific resistance-associated substitutions impacting treatment efficacy (Lawitz et al., 2016).
Analytical and Stability Studies
- Analytical studies focusing on the fluorescence properties of velpatasvir and its stability under various conditions have been conducted, providing important insights for its pharmaceutical analysis (Omar et al., 2018).
In Vitro Studies
- In vitro studies have characterized the resistance profile of velpatasvir in HCV genotypes 1 to 6, identifying key resistance-associated substitutions and their impact on drug efficacy (Dvory‐Sobol et al., 2019).
Pediatric Applications
- Sofosbuvir/velpatasvir has been approved for treating chronic HCV in children and adolescents, demonstrating its versatility and safety in younger populations (Rubino et al., 2021).
Cost-Effectiveness
- The cost-effectiveness of generic sofosbuvir/velpatasvir versus genotype-dependent direct-acting antivirals has been evaluated, highlighting the economic implications of velpatasvir-based treatments (Goel et al., 2018).
Special Populations
- Studies have explored the efficacy of sofosbuvir and velpatasvir in people with recent injection drug use, challenging the traditional exclusion of this population from HCV treatment (Grebely et al., 2018).
Patient-Reported Outcomes
- The impact of sofosbuvir and velpatasvir on patient-reported outcomes in HCV patients with or without cirrhosis has been documented, underscoring the treatment’s holistic benefits (Younossi et al., 2016).
Pharmacokinetic Evaluations
- Pharmacokinetic evaluations of sofosbuvir/velpatasvir have provided insights into its suitability for a range of patients, including those with hepatic impairment (Mogalian et al., 2018).
Further Clinical Trials
- Various clinical trials have assessed the efficacy of sofosbuvir and velpatasvir in different HCV genotypes and treatment conditions, confirming its broad applicability (Gane et al., 2016), (Feld et al., 2015), (Foster et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUMDQMBHQXKK-CDIODLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722565 | |
Record name | Velpatasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Velpatasvir's mechanism of action is likely similar to other selective NS5A inhibitors which bind domain I of NS5A consisting of amino acids 33-202. NS5A inhibitors compete with RNA for binding at this site. It is also thought that NS5A inhibitors bind the target during its action in replication when the binding site is exposed. Inhibition of NS5A is also known to produce redistribution of the protein to lipid droplets. The exact role of NS5A in RNA replication is not yet understood although it is known to be an important component. | |
Record name | Velpatasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Velpatasvir | |
CAS RN |
1377049-84-7 | |
Record name | Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velpatasvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velpatasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Velpatasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VELPATASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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